molecular formula C9H7F B3059218 2-Ethynyl-1-fluoro-4-methylbenzene CAS No. 956386-39-3

2-Ethynyl-1-fluoro-4-methylbenzene

Cat. No.: B3059218
CAS No.: 956386-39-3
M. Wt: 134.15
InChI Key: VVXRWANXZQDFKY-UHFFFAOYSA-N
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Description

2-Ethynyl-1-fluoro-4-methylbenzene, also known as 4-ethynyl-1-fluorotoluene, is an aromatic compound with the chemical formula C₉H₇F. This compound is characterized by the presence of an ethynyl group (C≡C) attached to a benzene ring, which also contains a fluorine atom and a methyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

2-Ethynyl-1-fluoro-4-methylbenzene finds diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic compounds with biological molecules.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves compounds like this compound.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Preparation Methods

The synthesis of 2-ethynyl-1-fluoro-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The Friedel-Crafts acylation introduces an acyl group to the benzene ring, which is then reduced to an alkane in the Clemmensen reduction step . Another approach involves the use of ethynylation reactions, where an ethynyl group is introduced to the benzene ring under specific reaction conditions .

Chemical Reactions Analysis

2-Ethynyl-1-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound would yield a nitro-substituted derivative, while bromination would yield a bromo-substituted derivative .

Mechanism of Action

The mechanism of action of 2-ethynyl-1-fluoro-4-methylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism. In the first, slow step, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism highlights the compound’s reactivity and its ability to participate in various chemical transformations.

Comparison with Similar Compounds

2-Ethynyl-1-fluoro-4-methylbenzene can be compared with other similar compounds, such as:

    4-Ethynyl-2-fluoro-1-methylbenzene: This compound has a similar structure but with the positions of the fluorine and methyl groups swapped.

    4-Ethynyltoluene: This compound lacks the fluorine atom, making it less reactive in certain chemical reactions.

    1-Ethynyl-4-fluorobenzene: This compound lacks the methyl group, which affects its chemical properties and reactivity.

The uniqueness of this compound lies in the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-ethynyl-1-fluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXRWANXZQDFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296871
Record name 2-Ethynyl-1-fluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956386-39-3
Record name 2-Ethynyl-1-fluoro-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956386-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethynyl-1-fluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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